molecular formula C17H21N3OS B2669891 2-amino-N-cycloheptyl-4-phenyl-1,3-thiazole-5-carboxamide CAS No. 1175881-29-4

2-amino-N-cycloheptyl-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B2669891
CAS No.: 1175881-29-4
M. Wt: 315.44
InChI Key: MUCZCFUGKNCCAH-UHFFFAOYSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cycloheptyl-4-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-amino-N-cycloheptyl-4-phenyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-cycloheptyl-4-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This can lead to the inhibition of microbial growth, viral replication, or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-cycloheptyl-4-phenyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its cycloheptyl and phenyl groups, in particular, contribute to its unique properties compared to other thiazole derivatives .

Properties

IUPAC Name

2-amino-N-cycloheptyl-4-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c18-17-20-14(12-8-4-3-5-9-12)15(22-17)16(21)19-13-10-6-1-2-7-11-13/h3-5,8-9,13H,1-2,6-7,10-11H2,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCZCFUGKNCCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=C(N=C(S2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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